Triaqua(5-((4-chloro-3-sulphophenyl)azo)-o-salicylato(3-))chromium
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Overview
Description
Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium is a coordination compound that features a chromium center coordinated to a triaqua ligand and a complex azo ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium typically involves the reaction of chromium salts with the azo ligand under controlled conditions. The azo ligand is prepared by diazotization of 4-chloro-3-sulfophenylamine followed by coupling with o-salicylic acid. The resulting azo compound is then reacted with a chromium salt, such as chromium chloride, in an aqueous medium to form the desired coordination complex. The reaction is usually carried out at a slightly elevated temperature to ensure complete coordination of the ligands to the chromium center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including filtration, crystallization, and drying, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium species.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride, to yield lower oxidation state chromium complexes.
Substitution: The triaqua ligands can be substituted by other ligands, such as ammonia or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand substitution reactions often require the presence of excess ligand and may be facilitated by heating or the use of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New coordination complexes with substituted ligands.
Scientific Research Applications
Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of various metal ions due to its distinct color change upon binding.
Materials Science: Employed in the synthesis of advanced materials, including dyes and pigments, due to its vibrant color and stability.
Biology and Medicine: Investigated for its potential use in biological staining and as a therapeutic agent due to its ability to interact with biological molecules.
Industrial Applications: Utilized in the production of colored coatings and inks.
Mechanism of Action
The mechanism of action of Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium involves coordination interactions between the chromium center and the ligands. The azo ligand, with its electron-donating and withdrawing groups, can modulate the electronic properties of the chromium center, influencing its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including metal ions and biological macromolecules, through coordination and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]cobalt
- Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]nickel
- Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]copper
Uniqueness
Triaqua[5-[(4-chloro-3-sulfophenyl)azo]-o-salicylato(3-)]chromium is unique due to its specific coordination environment and the presence of the azo ligand, which imparts distinct electronic and optical properties. Compared to similar compounds with different metal centers, the chromium complex exhibits unique reactivity and stability, making it particularly useful in specific applications such as analytical chemistry and materials science.
Properties
CAS No. |
83803-70-7 |
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Molecular Formula |
C13H15ClCrN2O9S |
Molecular Weight |
462.78 g/mol |
IUPAC Name |
5-[(4-chloro-3-sulfophenyl)diazenyl]-2-hydroxybenzoic acid;chromium;trihydrate |
InChI |
InChI=1S/C13H9ClN2O6S.Cr.3H2O/c14-10-3-1-8(6-12(10)23(20,21)22)16-15-7-2-4-11(17)9(5-7)13(18)19;;;;/h1-6,17H,(H,18,19)(H,20,21,22);;3*1H2 |
InChI Key |
CFFVGCFZCXYWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(=O)O)O.O.O.O.[Cr] |
Origin of Product |
United States |
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